(4-Bromophenyl)acetone oxime
CAS No.: 103675-99-6
Cat. No.: VC0180036
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103675-99-6 |
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Molecular Formula | C9H10BrNO |
Molecular Weight | 228.09 |
IUPAC Name | (NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine |
Standard InChI | InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
SMILES | CC(=NO)CC1=CC=C(C=C1)Br |
Introduction
Molecular Properties and Structural Characteristics
Physicochemical Data
The compound’s molecular weight is 228.086 g/mol, with an exact mass of 226.995 g/mol . Key computational descriptors include:
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LogP: 2.84170 (indicating moderate lipophilicity)
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PSA (Polar Surface Area): 32.59000 Ų (suggesting moderate hydrogen-bonding capacity) .
Other properties, such as density, boiling point, and melting point, remain unspecified in available literature .
Property | Value |
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CAS Number | 103675-99-6 |
Molecular Formula | C₉H₁₀BrNO |
Molecular Weight | 228.086 g/mol |
Exact Mass | 226.995 g/mol |
LogP | 2.84170 |
Polar Surface Area (PSA) | 32.59000 Ų |
Structural Features
The compound consists of:
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4-Bromophenyl Group: A bromine atom at the para position of a benzene ring, contributing electron-withdrawing effects.
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Acetone Oxime Core: A ketone-derived oxime (C=NOH) linked to a methyl-substituted carbon.
The oxime group’s tautomerism (between hydroxylamine and iminol forms) influences its reactivity, particularly in nucleophilic and electrophilic interactions .
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of (4-bromophenyl)acetone oxime typically involves:
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Ketone Intermediate: Preparation of 4-bromoacetophenone via electrophilic substitution or Friedel-Crafts acylation.
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Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride under acidic or basic conditions.
Example Reaction Pathway:
Chemical Reactivity and Functional Group Transformations
Oxime Group Reactivity
The oxime group undergoes characteristic transformations:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | H₂O₂, mCPBA | Nitroso (C=N–O) or nitro (C–NO₂) derivatives |
Reduction | NaBH₄, LiAlH₄ | Amine (C–NH₂) via Beckmann rearrangement |
Tautomerism | Acidic/Basic Media | Equilibrium between hydroxylamine and iminol forms |
Electrophilic Aromatic Substitution
The bromine atom on the phenyl ring can be replaced via nucleophilic substitution under specific conditions:
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Amination: Reaction with amines (e.g., NH₃, primary/secondary amines) in the presence of a base.
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Thiolation: Substitution with thiols (e.g., SH–) to form aryl sulfides.
Coordination Chemistry
The oxime’s lone pairs enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications .
Research Applications and Bioactivity
Medicinal Chemistry
While direct bioactivity data for (4-bromophenyl)acetone oxime are scarce, its structural analogs (e.g., brominated oximes) show promise as:
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Acetylcholinesterase Inhibitors: Targeting neurological disorders via cholinergic modulation.
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Anticancer Agents: Interfering with kinase signaling pathways .
Organic Synthesis
The compound serves as a versatile intermediate:
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Heterocycle Formation: Cyclization to form oxazoles, isoxazoles, or pyrazoles.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl or alkyl groups.
Materials Science
The bromine atom and oxime group enable applications in:
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Coordination Polymers: Self-assembled frameworks for gas storage or catalysis.
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Optoelectronic Materials: Tuning electronic properties via bromine’s electron-withdrawing effects.
Comparative Analysis with Halogenated Analogues
Compound | CAS Number | LogP | Key Differences |
---|---|---|---|
(4-Chlorophenyl)acetone oxime | N/A | ~2.5 | Smaller halogen, lower steric hindrance; weaker electron-withdrawing effects. |
(4-Fluorophenyl)acetone oxime | N/A | ~2.1 | High electronegativity of F; distinct metabolic stability. |
(4-Methylphenyl)acetone oxime | N/A | ~3.2 | Electron-donating methyl group; increased lipophilicity. |
Bromine’s larger size and moderate electronegativity confer unique reactivity, balancing steric and electronic effects .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Oxime formation may require optimization for industrial scalability.
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Regioselectivity: Competing side reactions during bromination or substitution.
Research Gaps
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Biological Profiling: Systematic studies on cytotoxicity, target binding, or pharmacokinetics.
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Catalytic Applications: Exploration as ligands in asymmetric catalysis.
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